molecular formula C9H5BrN2O3S B13646148 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13646148
M. Wt: 301.12 g/mol
InChI Key: XZHNFLDSDPLCKX-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromothiophen-2-yl)-2-oxoacetic acid: Similar in structure but lacks the pyrimidine ring.

    5-Bromothiophene-2-boronic acid: Contains the thiophene ring but is used primarily in cross-coupling reactions.

Uniqueness

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both the thiophene and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H5BrN2O3S

Molecular Weight

301.12 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3S/c10-6-2-1-5(16-6)7-11-3-4(9(14)15)8(13)12-7/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

XZHNFLDSDPLCKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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